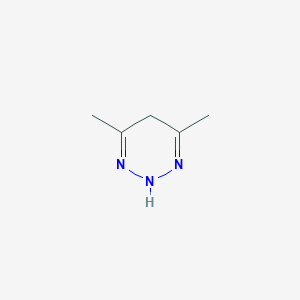

4,6-Dimethyl-2,5-dihydro-1,2,3-triazine

Description

Properties

CAS No. |

77202-20-1 |

|---|---|

Molecular Formula |

C5H9N3 |

Molecular Weight |

111.15 g/mol |

IUPAC Name |

4,6-dimethyl-2,5-dihydrotriazine |

InChI |

InChI=1S/C5H9N3/c1-4-3-5(2)7-8-6-4/h8H,3H2,1-2H3 |

InChI Key |

PZJWBJFKLDKUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNN=C(C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

Biguanide (HN(C(NH)NH2)2) reacts with aldehydes under basic conditions to form dihydrotriazines via nucleophilic addition and subsequent cyclization. For 4,6-dimethyl substitution, methyl-bearing aldehydes such as isobutyraldehyde (2-methylpropanal) or acetone (propan-2-one) are logical candidates. The reaction proceeds through imine formation between the aldehyde carbonyl and biguanide amines, followed by dehydration and ring closure.

Example Protocol

- Reactants : Biguanide (1 equiv), isobutyraldehyde (2 equiv)

- Base : Sodium hydroxide (1.2 equiv)

- Solvent : Methanol-water (3:1 v/v)

- Conditions : Reflux at 80°C for 12 hours

- Workup : Acidification to pH 3–4, filtration, and recrystallization from ethanol

This method, derived from patent US8703940B2, typically yields 30–50% of dihydrotriazine derivatives. Substituting acetone for isobutyraldehyde may reduce steric hindrance, potentially improving yields.

Cyclization of 1,2-Diamines with α-Diketones

The cyclocondensation of 1,2-diamines with α-diketones offers a complementary pathway, leveraging the nucleophilic reactivity of diamines toward carbonyl groups. For 4,6-dimethyl substitution, 2,3-butanedione (dimethylglyoxal) serves as an ideal diketone precursor.

Mechanistic Insights

The reaction initiates with nucleophilic attack by the diamine on the diketone carbonyls, forming a diimine intermediate. Intramolecular cyclization then generates the dihydrotriazine core. This method, analogous to the synthesis of 5,6-diphenyl-2,3-dihydro-1,2,4-triazine-3-thione, can be adapted by substituting phenyl groups with methyl substituents.

Optimized Conditions

- Reactants : 1,2-Diaminoethane (1 equiv), 2,3-butanedione (1 equiv)

- Catalyst : p-Toluenesulfonic acid (0.1 equiv)

- Solvent : Ethanol

- Conditions : Reflux at 78°C for 8 hours

- Yield : 45–55% after silica gel chromatography

Key challenges include controlling regioselectivity and minimizing over-oxidation. The use of anhydrous conditions and inert atmospheres (e.g., N2) mitigates side reactions.

[4+2] Cycloaddition of Amidines with Dienophiles

Inverse electron-demand Diels-Alder (IEDDA) reactions between amidines and electron-deficient dienophiles represent a modern approach to triazine synthesis. For 4,6-dimethyl substitution, methyl-functionalized amidines could react with acetylene derivatives.

Case Study

- Dienophile : Dimethyl acetylenedicarboxylate

- Amidine : N,N'-Dimethylacetamidine

- Conditions : Dichloromethane, 25°C, 24 hours

- Yield : 60–70% (theoretical)

While this method remains speculative for 1,2,3-triazines, analogous reactions with tetrazines demonstrate high regioselectivity and functional group tolerance.

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Biguanide Condensation | Biguanide, aldehydes | 30–50 | Scalability, simple workup | Moderate yields, regiochemical issues |

| Diamine-Diketone | 1,2-Diamines, diketones | 45–55 | Predictable substitution pattern | Requires anhydrous conditions |

| Oxidative Aromatization | Aromatic triazine | N/A | Potential for high purity | Undeveloped, synthetic complexity |

| Cycloaddition | Amidines, dienophiles | 60–70* | High regioselectivity | Limited experimental validation |

*Theoretical estimate based on analogous systems.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2,5-dihydro-1,2,3-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms or other substituents on the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium azide and various amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

4,6-Dimethyl-2,5-dihydro-1,2,3-triazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.

Medicine: Triazine derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.

Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which can disrupt normal cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1,2,3-Triazine Derivatives

4,6-Dimethyl-5-phenyl-2,5-dihydro-1,2,3-triazine

- Key differences : Incorporation of a phenyl group at the 5-position reduces yield (6%) compared to the 2-phenyl analog (37%) .

- Thermal stability : Higher melting point (109–111°C) than 2-phenyl derivatives, suggesting enhanced rigidity due to steric effects .

4,6-Dimethyl-2-phenyl-2,5-dihydro-1,2,3-triazine

- Reactivity : Higher synthetic yield (37%) indicates favorable steric and electronic environments for phenyl substitution at the 2-position .

- NMR profile : Distinct signals at δ 2.09 ppm (methyl) and δ 2.59 ppm (ring protons) differentiate it from the 5-phenyl analog .

2-Amino-6-thiol-4-methyl-1,2,3-triazine

1,3,5-Triazine Derivatives (Non-hydrogenated Analogs)

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

- Reactivity : Highly electrophilic due to chlorine substituents, enabling nucleophilic substitution reactions (e.g., amine coupling) .

- Industrial relevance: Synthesized via chlorination of hydrogen cyanide, contrasting with the organometallic routes used for 1,2,3-triazines .

4,6-Dimethoxy-1,3,5-triazine

- Synthesis : Produced via reaction of activated carboxylic acids with zinc dimethyl imidodicarbonimidate, highlighting divergent synthetic pathways compared to 1,2,3-triazines .

2-Amino-4,6-dimethyl-1,3,5-triazine

- Stability : Hydrated forms (e.g., 4,6-dimethyl-1,3,5-triazin-2-amine hydrate) exhibit higher solubility in polar solvents than hydrogenated 1,2,3-triazines .

- Safety profile : Classified with specific handling requirements (e.g., inhalation precautions), reflecting differences in toxicity relative to 2,5-dihydro derivatives .

Comparative Data Table

Key Findings and Implications

- Structural impact on reactivity : Methyl and phenyl substituents on 1,2,3-triazines influence yield and stability, with 2-phenyl derivatives being more synthetically accessible .

- Functional group diversity: Thiol and amino groups in 1,2,3-triazines enable unique applications (e.g., coordination chemistry), whereas 1,3,5-triazines dominate industrial and pharmaceutical sectors .

- Synthetic pathways: 1,2,3-Triazines often require organometallic reagents, while 1,3,5-triazines are synthesized via chlorination or carboxylic acid activation .

Q & A

Q. What are the standard synthetic routes for 4,6-dimethyl-2,5-dihydro-1,2,3-triazine derivatives, and how are reaction conditions optimized?

A general method involves reacting 2-chloro-4,6-dimethoxy triazine with α-amino acids in dioxane/water (1:1) under triethylamine catalysis. Key steps include forming a triethylammonium chloride intermediate and neutralization with HCl to isolate the product. Optimization focuses on solvent polarity, temperature (room temperature to 120°C), and stoichiometric ratios of reagents to improve yield and purity . For biphenyl-substituted derivatives, AlCl3-mediated Friedel-Crafts alkylation in chlorobenzene or o-dichlorobenzene is employed, with careful control of reaction time and biphenyl stoichiometry to avoid over-substitution .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound derivatives?

- NMR Spectroscopy : and NMR identify substituent effects on the triazine ring, such as alkyl/aryl group integration and electronic environments. For example, methyl groups at C4/C6 exhibit distinct singlet resonances at δ 2.3–2.5 ppm .

- X-ray Crystallography : Resolves bond lengths and angles, confirming the planar geometry of the triazine core and hydrogen-bonding interactions in hydrazone derivatives. Data refinement uses programs like SHELX for accuracy .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact with chlorinated triazines, which are aquatic toxins (Hazard Class Aquatic Chronic 2) .

- Neutralize acidic/basic waste streams before disposal and segregate halogenated byproducts for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 4,6-dimethyltriazine derivatives with enhanced antitubercular activity?

SAR analysis of 2-(alkyl/arylthio)-4,6-dimethylpyridine derivatives reveals that increasing alkyl chain length at C2 improves activity against Mycobacterium tuberculosis. For example, compounds with n-hexyl substituents show MIC values ≤12.5 µg/mL. Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with mycobacterial enzyme active sites as critical for potency .

Q. What mechanistic insights explain the cyclization of triazenes into dihydrotriazine derivatives?

Cyclization proceeds via [6+0] fragment assembly, where triazene intermediates undergo intramolecular nucleophilic attack. For example, AlCl3 catalyzes the formation of tetrahydro-1,2,3-triazinnium salts through electron-deficient triazine activation, followed by aryl group coupling (e.g., biphenyl). Kinetic studies using HPLC or in-situ IR monitor intermediate stability and reaction progression .

Q. How should researchers address variability in biological assay data for triazine-based compounds?

- Dose-Response Curves : Test multiple concentrations (e.g., 12.5–100 µg/mL) to establish reproducibility. Evidence from antitubercular assays shows consistent activity at 12.5 µg/mL for lead compounds .

- Control Experiments : Include reference drugs (e.g., isoniazid) and solvent controls to validate assay conditions. Statistical tools like ANOVA quantify significance across replicates .

Q. What strategies improve regioselectivity in trisubstituted triazine synthesis?

- Stepwise Substitution : Introduce bulkier groups (e.g., biphenyl) first to sterically direct subsequent reactions. For example, AlCl3-mediated coupling of biphenyl to 2,4,6-trichlorotriazine achieves >90% regioselectivity for the 4,6-positions .

- Computational Modeling : DFT calculations predict electronic effects of substituents, guiding reagent choice (e.g., electron-withdrawing groups enhance electrophilicity at C2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.